molecular formula C5H7F3O3 B8490092 Methyl 4,4,4-trifluoro-3-hydroxybutanoate

Methyl 4,4,4-trifluoro-3-hydroxybutanoate

Cat. No.: B8490092
M. Wt: 172.10 g/mol
InChI Key: IVKZPQOCSMXMNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4,4,4-trifluoro-3-hydroxybutanoate is a useful research compound. Its molecular formula is C5H7F3O3 and its molecular weight is 172.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H7F3O3

Molecular Weight

172.10 g/mol

IUPAC Name

methyl 4,4,4-trifluoro-3-hydroxybutanoate

InChI

InChI=1S/C5H7F3O3/c1-11-4(10)2-3(9)5(6,7)8/h3,9H,2H2,1H3

InChI Key

IVKZPQOCSMXMNI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 6 mL of methanol were added 5 mL of a mixture of formic acid-triethylamine (5:2 in molar ratio), 1.0 g of methyl 4,4,4-trifluoro-3-oxobutanoate, and 7.5 mg of RuCl[(1R,2R)-p-TsNHCH(C6H5)CH(C6H5)NH2] (p-cymene), and the whole was stirred at 35° C. for 15 hours, followed by concentration under reduced pressure using an evaporator. To the resulting concentrate were added 10 mL of water and 10 mL of ethyl acetate, and then a saturated sodium carbonate aqueous solution was added thereto under stirring until the pH became 7 or higher. The ethyl acetate layer separated from the aqueous layer was concentrated to obtain optically active methyl 4,4,4-trifluoro-3-hydroxybutanoate. Upon the measurement under the above conditions, the optical purity and conversion were found to be 94.6% e.e. and 100%, respectively.
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Synthesis routes and methods III

Procedure details

Into 6 mL of tetrahydrofuran were dissolved 7.5 mg of RuCl[(1R,2R)-p-TsNHCH(C6H5)CH(C6H5)NH2] (p-cymene), 5 mL of a mixture of formic acid-triethylamine (5:2 in molar ratio), 1.0 g of methyl 4,4,4-trifluoro-3-oxobutanoate, and the whole was stirred at 35° C. for 15 hours, followed by concentration under reduced pressure using an evaporator. To the resulting concentrate were added 10 mL of water and 10 mL of ethyl acetate, and then a saturated sodium carbonate aqueous solution was added thereto under stirring until the pH became 7 or higher. The ethyl acetate layer separated from the aqueous layer was concentrated to obtain optically active methyl 4,4,4-trifluoro-3-hydroxybutanoate. Upon the measurement under the above conditions, the optical purity and conversion were found to be 96.4% e.e. and 100%, respectively.
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6 mL
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7.5 mg
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1 g
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